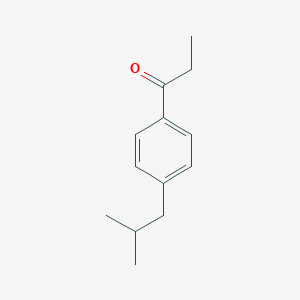
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside, also known as I-3-RG, is a flavonoid compound found in various plant species, including Brassicaceae and Cruciferae. It has gained significant attention in recent years due to its potential health benefits and therapeutic properties.
Mécanisme D'action
The mechanism of action of Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside is not fully understood, but it is believed to work by modulating various cellular pathways and signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating cellular antioxidant defense systems. It may also inhibit the NF-kB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. It may also have a protective effect on the cardiovascular system and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has several advantages for use in lab experiments. It is readily available and can be synthesized or extracted from plant sources. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that its bioavailability may be limited, which can affect its effectiveness in vivo.
Orientations Futures
There are several future directions for research on Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and to optimize its bioavailability. Additionally, studies are needed to investigate its safety and potential side effects.
Méthodes De Synthèse
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside can be synthesized through various methods, including extraction from plant sources or chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to isolate the compound from plant tissues. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in the laboratory.
Applications De Recherche Scientifique
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has been the subject of numerous scientific studies, investigating its potential health benefits and therapeutic properties. Research has shown that Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and may play a role in the prevention of cardiovascular disease.
Propriétés
Numéro CAS |
128988-18-1 |
|---|---|
Nom du produit |
Isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside |
Formule moléculaire |
C34H42O21 |
Poids moléculaire |
786.7 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)55-31-26(45)22(41)18(9-36)53-34(31)54-30-23(42)19-14(38)6-12(50-33-28(47)25(44)21(40)17(8-35)52-33)7-16(19)51-29(30)11-3-4-13(37)15(5-11)48-2/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22-,24+,25-,26-,27+,28+,31+,32-,33+,34-/m0/s1 |
Clé InChI |
DHJIWDVWKOINJA-MOHHDIFXSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)CO)O)O)O)O)O |
Autres numéros CAS |
128988-18-1 |
Synonymes |
isorhamnetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside isorhamnetin-Rha-Gal-Glu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



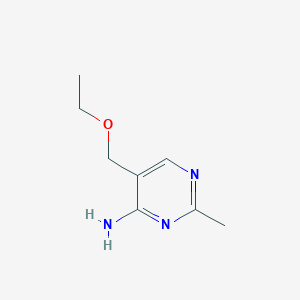
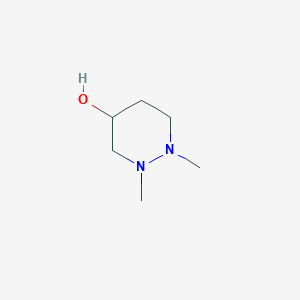
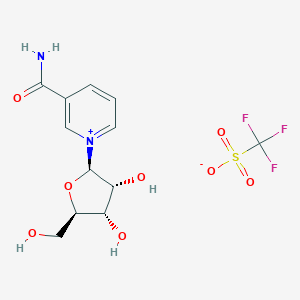
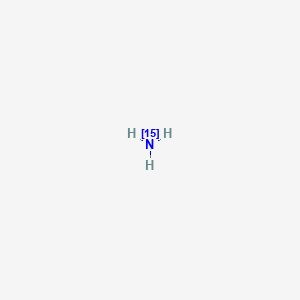

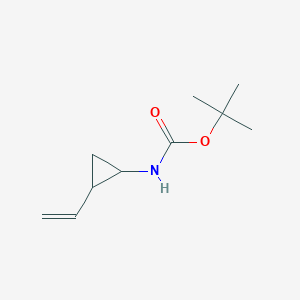
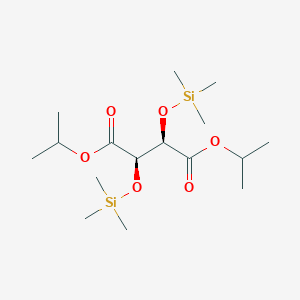
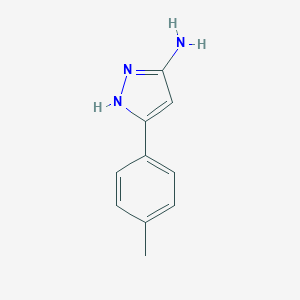

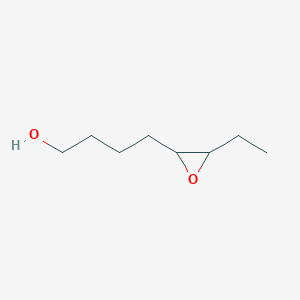

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)

